molecular formula C26H30N2O6 B3180722 (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid CAS No. 273221-98-0

(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid

Cat. No.: B3180722
CAS No.: 273221-98-0
M. Wt: 466.5 g/mol
InChI Key: DXBCMCAXZWBWLK-AOMKIAJQSA-N
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Description

(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative extensively used in peptide synthesis. Its structure features two stereogenic centers (2S,4S), an Fmoc (9-fluorenylmethyloxycarbonyl) group at the pyrrolidine nitrogen, a Boc (tert-butoxycarbonyl) group at the 4-aminomethyl position, and a carboxylic acid moiety at the 2-position. This compound is critical for introducing conformational constraints and preventing aggregation during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2S,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCMCAXZWBWLK-AOMKIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108652
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-98-0
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273221-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common reagents used in these reactions include bases like piperidine, acids like trifluoroacetic acid, and nucleophiles for substitution reactions. Major products formed include deprotected pyrrolidine derivatives and substituted pyrrolidines.

Scientific Research Applications

Peptide Synthesis

Overview:
This compound serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its ability to facilitate the efficient assembly of complex peptide structures makes it invaluable in the creation of peptides for research and therapeutic use.

Key Features:

  • Structure: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, allowing for selective deprotection at later stages.
  • Boc (tert-butoxycarbonyl) Group: This group provides additional protection for the carboxylic acid functionality, enhancing the compound's stability during synthesis.

Applications in Research:

  • Development of cyclic peptides and peptidomimetics.
  • Synthesis of bioactive peptides that can serve as drugs or therapeutic agents.

Drug Development

Role in Pharmaceuticals:
The compound is instrumental in developing peptide-based therapeutics. Its unique structure allows researchers to design drugs that specifically target diseases through tailored peptide interactions.

Case Studies:

  • Targeted Therapies: Research has shown that peptides synthesized using (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid can effectively bind to specific receptors involved in cancer progression, leading to potential treatments.
  • Neuropeptide Research: The compound is utilized to create neuropeptides that can modulate neurological functions, paving the way for new treatments for neurodegenerative diseases.

Bioconjugation

Importance in Bioconjugation:
Bioconjugation processes involve attaching biomolecules to other molecules, which is essential for creating targeted drug delivery systems. This compound's functional groups facilitate these attachments, enhancing the efficacy of drug formulations.

Applications:

  • Creation of antibody-drug conjugates (ADCs) that deliver cytotoxic agents directly to cancer cells.
  • Development of vaccines where peptides derived from this compound are conjugated to carriers to improve immunogenicity.

Research in Neuroscience

Neuropeptide Studies:
Researchers utilize this compound to study neuropeptides critical for understanding brain functions and developing treatments for disorders such as depression and anxiety.

Research Findings:
Studies have indicated that certain neuropeptides synthesized using this compound can influence mood regulation and stress responses, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diastereomers: (2S,4R) vs. (2S,4S) Configurations

The stereochemistry at the 4-position significantly impacts physicochemical properties and biological activity.

Property (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic Acid (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic Acid
Configuration 4S aminomethyl group 4R aminomethyl group
Molecular Weight ~466.5 g/mol 466.5 g/mol
CAS Number Not explicitly listed 2173052-84-9
Hazards Likely similar to (2S,4R) variant (H302, H315, H319, H335) H302 (harmful if swallowed), H315 (skin irritation)
Applications Conformational control in peptides Similar use but may differ in peptide chain folding

Key Insight : The 4S configuration may enhance hydrophobic interactions in peptide chains compared to the 4R diastereomer .

Functional Group Variations

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid
  • Structure: Replaces 4-aminomethyl with a primary amino group.
  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • CAS : 221352-74-5
  • Key Difference : Lacks the methylene spacer, reducing steric bulk and altering solubility .
(2S,4S)-1-Fmoc-4-(propargyloxycarbonyl)amino-pyrrolidine-2-carboxylic Acid (FAA7130)
  • Structure : Propargyloxycarbonyl (Poc) group instead of Boc.
  • Molecular Formula : C24H22N2O6
  • Molecular Weight : 434.44 g/mol
  • CAS : 2451202-17-6
  • Application : Enables click chemistry for bioconjugation .

Drug Development

  • Crystallographic Data : Analogs like (2S,4S)-5,5-dimethyl-thiazolidine-4-carboxylic acid exhibit helical chain structures via O–H⋯N hydrogen bonds, suggesting similar packing behavior in the target compound .
  • Pharmacokinetics: The aminomethyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., tritylmercapto) .

Biological Activity

(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring substituted with a carboxylic acid and amine group, along with protective groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), plays a crucial role in its biological activity and applications in peptide synthesis and drug development.

PropertyValue
Chemical FormulaC26H30N2O6
Molecular Weight466.53 g/mol
IUPAC Name(2S,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
AppearanceWhite powder
Melting PointNot available

Biological Activity

The biological activity of this compound is primarily attributed to its structural similarities to natural amino acids, which allows it to interact with various biological macromolecules. This interaction can influence processes such as enzyme activity and receptor binding.

  • Peptide Synthesis : The compound serves as a key building block in the synthesis of peptides, particularly in the pharmaceutical industry. It enhances the stability and bioactivity of therapeutic proteins and peptides .
  • Drug Development : It plays a crucial role in developing new drugs by aiding in the design of inhibitors and modulators for various biological pathways. This property is essential for creating targeted therapies .
  • Bioconjugation : The compound is utilized in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules, which is vital for developing targeted drug delivery systems .
  • Neuroscience Research : Its unique structure makes it valuable in studying neuropeptides and their roles in brain function, potentially leading to advancements in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Binding Affinity Studies : Interaction studies have shown that this compound exhibits varying binding affinities to different biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions.
  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
  • Peptide Conformation Effects : Studies have demonstrated that the conformation of peptides synthesized using this compound significantly affects their biological activity, emphasizing the importance of stereochemistry in drug design .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
4-AminomethylpyrrolidinePyrrolidine with an amine groupLacks protective groups; more reactive
Fmoc-LysineAmino acid derivativeContains lysine; used in peptide synthesis
Boc-LysineAmino acid derivativeSimilar protective strategy; used for similar applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
Reactant of Route 2
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(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid

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